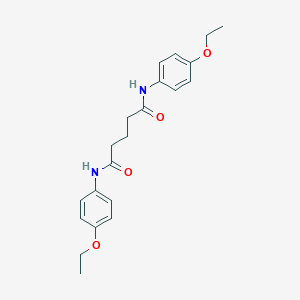![molecular formula C20H28N2 B323737 4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of a phenylene group connected to two heptadien-4-amine chains. It is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) typically involves the reaction of 1,4-phenylenediamine with 1,6-heptadien-4-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the production of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe) at 25-50°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity, inhibition of protein-protein interactions, and disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1,4-Phenylene)bis(2,2’:6’,2’'-terpyridine)
- 4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine)
Uniqueness
4,4’-(1,4-Phenylene)bis(1,6-heptadien-4-amine) is unique due to its specific structure and reactivity. Unlike other similar compounds, it has a distinct phenylene group connected to two heptadien-4-amine chains, which imparts unique chemical and physical properties. This makes it particularly useful in specific applications such as organic synthesis and industrial production .
Propriétés
Formule moléculaire |
C20H28N2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
4-[4-(4-aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine |
InChI |
InChI=1S/C20H28N2/c1-5-13-19(21,14-6-2)17-9-11-18(12-10-17)20(22,15-7-3)16-8-4/h5-12H,1-4,13-16,21-22H2 |
Clé InChI |
VLHJPKBKGFHYDC-UHFFFAOYSA-N |
SMILES |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
SMILES canonique |
C=CCC(CC=C)(C1=CC=C(C=C1)C(CC=C)(CC=C)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dihydroxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B323655.png)


![N-(2,4-dichlorobenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323659.png)
![N-[4-(dimethylamino)benzylidene]-2-fluoro-5-nitroaniline](/img/structure/B323660.png)
![4-{[(2-Fluoro-5-nitrophenyl)imino]methyl}benzonitrile](/img/structure/B323663.png)
![4-[2-({3-Nitrobenzylidene}amino)benzoyl]morpholine](/img/structure/B323664.png)

![2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)
![3-chloro-N-(2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B323671.png)


![6-Amino-1-(3-chlorophenyl)-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B323677.png)
![3,4-dihydroxy-N'-[(E)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B323678.png)
